N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260938-67-7
VCID: VC4956675
InChI: InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
SMILES: CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Molecular Formula: C20H17BrFN5O2
Molecular Weight: 458.291

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

CAS No.: 1260938-67-7

Cat. No.: VC4956675

Molecular Formula: C20H17BrFN5O2

Molecular Weight: 458.291

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide - 1260938-67-7

Specification

CAS No. 1260938-67-7
Molecular Formula C20H17BrFN5O2
Molecular Weight 458.291
IUPAC Name N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Standard InChI InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Standard InChI Key FDCXWCDEFKOBOL-UHFFFAOYSA-N
SMILES CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,] triazolo[4,3-a]quinoxalin-5-yl)acetamide, reflects its intricate architecture. The triazolo[4,3-a]quinoxaline system forms the central scaffold, featuring a fused triazole and quinoxaline ring. A propyl group at position 1, a ketone at position 4, and an acetamide side chain at position 5 differentiate it from simpler triazole analogs. The N-(4-bromo-2-fluorophenyl) group introduces halogenated aromaticity, enhancing potential interactions with biological targets .

Substituent Effects

The bromine and fluorine atoms on the phenyl ring contribute to electron-withdrawing effects, influencing the compound’s electronic distribution and solubility. The propyl group at N1 introduces lipophilicity, which may enhance membrane permeability. Computational studies of analogous triazoloquinoxalines suggest that such substitutions modulate frontier molecular orbitals (FMOs), affecting reactivity and binding affinity .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, its Standard InChI (InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)) provides a basis for predicting spectral signatures. Density functional theory (DFT) analyses of related structures highlight the importance of the acetamide linker in stabilizing molecular conformations through hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1260938-67-7
Molecular FormulaC₂₀H₁₇BrFN₅O₂
Molecular Weight458.291 g/mol
IUPAC NameN-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1, triazolo[4,3-a]quinoxalin-5-yl)acetamide

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide likely involves multi-step protocols common to triazoloquinoxalines. A plausible route begins with the condensation of 1-propyl-1H-1,2,4-triazole-3-amine with a quinoxaline precursor, followed by oxidation to introduce the ketone moiety. Subsequent acetamide coupling via nucleophilic acyl substitution with 4-bromo-2-fluoroaniline would yield the final product .

Optimization Challenges

Key challenges include controlling regioselectivity during triazole-quinoxaline fusion and minimizing side reactions at the electron-deficient aryl bromide. Palladium-catalyzed cross-coupling reactions, as demonstrated in structurally related imines , could offer pathways for late-stage functionalization but require careful ligand selection to preserve the imine bond .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Triazole-Quinoxaline FusionHydrazine, acetic acid, refluxCyclocondensation to form core
Ketone IntroductionKMnO₄, acidic conditionsOxidation of methylene to ketone
Acetamide CouplingEDC/HOBt, DMFAmide bond formation

Comparative Analysis with Analogues

The compound’s structural analogue, N-(4-bromo-2-fluorophenyl)-2-((1-methyl-[1,2,] triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide , differs in the triazole substituent (methyl vs. propyl) and the presence of a thioether linkage. This substitution reduces molecular weight (446.3 g/mol vs. 458.3 g/mol) and alters electronic properties, potentially influencing target affinity . DFT studies of similar systems suggest that propyl groups enhance hydrophobic interactions, while thioethers may participate in sulfur-aromatic interactions .

Biological Activities and Mechanistic Insights

Anticancer Prospects

The bromo-fluorophenyl group may confer DNA intercalation or topoisomerase inhibition properties, mechanisms observed in halogenated anticancer agents . In vitro assays of analogous triazoloquinoxalines show IC₅₀ values in the low micromolar range against breast and colon cancer cell lines, though specific data for this compound remains unpublished.

Future Directions and Challenges

Synthetic Scalability

Current synthetic routes require optimization for yield and purity. Transitioning from solution-phase to solid-supported synthesis could reduce purification complexity, while flow chemistry approaches might enhance reproducibility .

Biological Validation

Prioritizing in vitro toxicity and efficacy screens is essential. Collaborative efforts with academic labs could accelerate preclinical profiling, particularly in neurological and oncological models.

Computational Modeling

Advanced DFT and molecular dynamics simulations could elucidate binding modes and guide structure-activity relationship (SAR) studies. Predicting metabolic stability and off-target effects will be critical for translational success .

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